molecular formula C19H32O4Si B12326395 (Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

(Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

Cat. No.: B12326395
M. Wt: 352.5 g/mol
InChI Key: OOQNWYMXCDLSSN-NTMALXAHSA-N
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Description

(Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is a complex organic compound with the molecular formula C19H32O4Si This compound is notable for its unique structure, which includes a cyclopentene ring substituted with a triethylsilyl group and a heptenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate typically involves multiple steps. One common method starts with the preparation of the cyclopentene ring, which is then functionalized with a triethylsilyl group. The heptenoate ester is introduced through esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes .

Medicine

Its ability to undergo various chemical transformations makes it a candidate for the synthesis of pharmaceutical compounds .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate involves its interaction with specific molecular targets. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (r,z)-7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
  • 5-Heptenoic acid, 7-((3R)-5-oxo-3-((triethylsilyl)oxy)-1-cyclopenten-1-yl)-, Methyl ester

Uniqueness

(Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is unique due to its specific configuration and the presence of the triethylsilyl group. This structural feature distinguishes it from other similar compounds and contributes to its unique reactivity and applications .

Properties

Molecular Formula

C19H32O4Si

Molecular Weight

352.5 g/mol

IUPAC Name

methyl (Z)-7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate

InChI

InChI=1S/C19H32O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h8,10,14,17H,5-7,9,11-13,15H2,1-4H3/b10-8-

InChI Key

OOQNWYMXCDLSSN-NTMALXAHSA-N

Isomeric SMILES

CC[Si](CC)(CC)OC1CC(=O)C(=C1)C/C=C\CCCC(=O)OC

Canonical SMILES

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC

Origin of Product

United States

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